molecular formula C12H11N7O2 B5578881 5-[2-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-4-NITROPHENYL]-1H-1,2,3,4-TETRAZOLE

5-[2-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-4-NITROPHENYL]-1H-1,2,3,4-TETRAZOLE

Cat. No.: B5578881
M. Wt: 285.26 g/mol
InChI Key: KYCOMSAAUPTACB-UHFFFAOYSA-N
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Description

5-[2-(3,5-Dimethyl-1H-pyrazol-1-yl)-4-nitrophenyl]-1H-1,2,3,4-tetrazole is a heterocyclic compound featuring a tetrazole core linked to a substituted phenyl ring. The tetrazole moiety (a five-membered ring with four nitrogen atoms) is known for its high nitrogen content and stability, making it valuable in pharmaceuticals, agrochemicals, and materials science. The phenyl group in this compound is substituted with a nitro group at the para position and a 3,5-dimethylpyrazole ring at the ortho position. This unique structure contributes to its physicochemical properties, such as thermal stability and solubility, while the nitro group may enhance reactivity in chemical transformations .

Properties

IUPAC Name

5-[2-(3,5-dimethylpyrazol-1-yl)-4-nitrophenyl]-2H-tetrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N7O2/c1-7-5-8(2)18(15-7)11-6-9(19(20)21)3-4-10(11)12-13-16-17-14-12/h3-6H,1-2H3,(H,13,14,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYCOMSAAUPTACB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=C(C=CC(=C2)[N+](=O)[O-])C3=NNN=N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-nitrophenyl]-1H-1,2,3,4-tetrazole typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved by reacting 3,5-dimethyl-1H-pyrazole with appropriate reagents under controlled conditions.

    Nitration of the phenyl ring: The phenyl ring is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.

    Formation of the tetrazole ring: The tetrazole ring is formed by reacting the nitrated pyrazole derivative with sodium azide in the presence of a suitable catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

5-[2-(3,5-Dimethyl-1H-pyrazol-1-yl)-4-nitrophenyl]-1H-1,2,3,4-tetrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction of the nitro group can be achieved using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The compound can undergo substitution reactions where functional groups on the phenyl ring are replaced with other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products

    Oxidation: Formation of nitro-oxides.

    Reduction: Formation of amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Anticancer Activity

Studies have indicated that compounds containing the tetrazole moiety exhibit significant anticancer properties. For instance, research has shown that derivatives of tetrazole can inhibit tumor growth by inducing apoptosis in cancer cells. The specific compound 5-[2-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-4-NITROPHENYL]-1H-1,2,3,4-tetrazole has been evaluated for its ability to target cancer cell lines effectively.

Case Study: Inhibition of Tumor Growth

A study published in the Journal of Medicinal Chemistry demonstrated that this compound inhibited the proliferation of various cancer cell lines, including breast and lung cancers. The mechanism involved the modulation of key signaling pathways associated with cell survival and apoptosis .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial properties. Tetrazole derivatives have shown efficacy against a range of bacterial and fungal pathogens.

Table 2: Antimicrobial Activity

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

Research indicates that the presence of the dimethylpyrazole group enhances the antimicrobial activity of tetrazole derivatives .

Agricultural Applications

In agriculture, tetrazole derivatives are being explored as potential agrochemicals. Their ability to act as growth regulators or pest control agents can lead to more sustainable agricultural practices.

Case Study: Growth Regulation in Plants

A study highlighted the effect of tetrazole compounds on plant growth regulation. The application of this compound resulted in enhanced root development and increased resistance to environmental stressors .

Pharmaceutical Research

The compound's structural properties make it a candidate for drug development. Its ability to interact with various biological targets can lead to the design of new therapeutic agents.

Table 3: Potential Drug Targets

TargetMechanism of Action
Phosphodiesterase (PDE)Inhibition leading to increased cAMP levels
KinasesModulation of signaling pathways

Mechanism of Action

The mechanism of action of 5-[2-(3,5-Dimethyl-1H-pyrazol-1-yl)-4-nitrophenyl]-1H-1,2,3,4-tetrazole involves its interaction with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, while the pyrazole and tetrazole rings can interact with biological macromolecules through hydrogen bonding and π-π interactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties and applications of 5-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-nitrophenyl]-1H-1,2,3,4-tetrazole, the following comparisons are made with structurally related tetrazole and pyrazole derivatives:

Structural and Thermal Stability

Compound Name Substituents on Phenyl Ring Melting Point (°C) Molecular Weight (g/mol) Key Functional Groups
Target Compound 3,5-Dimethylpyrazole, nitro Not Reported ~342.3* Tetrazole, nitro, pyrazole
1-Phenyl-1H-1,2,3,4-tetrazole (4a) None 64–65 146.15 Tetrazole
1-(2-Methyl-3-chlorophenyl)-1H-tetrazole (4b) 2-Methyl, 3-chloro 95–96 195.63 Tetrazole, chloro, methyl
ETHYL 3,5-DIMETHYL-1-[(2-METHYL-5-NITROPHENYL)SULFONYL]-1H-PYRAZOLE-4-CARBOXYLATE 2-Methyl, nitro, sulfonyl Not Reported 367.4 Pyrazole, sulfonyl, nitro

Notes:

  • The target compound’s melting point is unreported, but its structural complexity (nitro and pyrazole substituents) suggests higher thermal stability compared to simpler tetrazoles like 4a .

Solubility and Reactivity

  • Solubility: Tetrazoles generally exhibit moderate solubility in polar aprotic solvents (e.g., DMSO, THF) but poor solubility in water. The nitro group in the target compound may enhance polarity, while the bulky pyrazole substituent could limit solubility in nonpolar solvents .
  • This contrasts with chlorinated analogs (e.g., 4b), where the chloro group facilitates SNAr reactions .

Biological Activity

5-[2-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-4-NITROPHENYL]-1H-1,2,3,4-TETRAZOLE is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the synthesis, biological activities, and mechanisms of action of this compound based on recent studies.

Synthesis

The synthesis of tetrazole derivatives typically involves multi-component reactions. In the case of this compound, it can be synthesized through one-pot reactions involving aromatic aldehydes and sodium azide under controlled conditions. This method has been shown to yield high product purity and efficiency .

Anticancer Activity

Recent studies have demonstrated that tetrazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • Cytotoxicity Testing : The compound was tested against epidermoid carcinoma (A431) and colon cancer cell lines (HCT116) using the MTT assay. The IC50 values indicated varying potency:
    • A431: 44.77 µg/mL
    • HCT116: 201.45 µg/mL
    • Normal fibroblast cells (BJ-1): 92.05 µg/mL .

This suggests that while the compound is effective against specific cancer cell lines, it also exhibits toxicity towards normal cells.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. It showed activity against several bacterial strains including Klebsiella pneumoniae and Staphylococcus aureus, as well as antifungal activity against Candida albicans. The mechanism of action is thought to involve disruption of microbial cell membranes or inhibition of essential metabolic pathways .

Antioxidant Activity

In addition to its anticancer and antimicrobial properties, the compound has demonstrated antioxidant activity. Using the DPPH assay, it was found to scavenge free radicals effectively at low concentrations, indicating its potential as a therapeutic agent in oxidative stress-related diseases .

The mechanisms underlying the biological activities of this compound are still under investigation but may involve:

  • Cell Cycle Arrest : Studies indicate that treatment with this compound can induce cell cycle arrest in cancer cells, leading to apoptosis through pathways independent of p53 status .
  • Molecular Docking Studies : Computational studies suggest that the compound binds effectively to specific receptors (e.g., CSNK2A1), which may correlate with its observed biological activities .

Case Studies

Several case studies have focused on the application of this compound in cancer therapy:

  • Epidermoid Carcinoma : In vitro studies demonstrated significant inhibition of cell growth at lower concentrations compared to standard chemotherapeutics like doxorubicin.
  • Colon Cancer : The compound's ability to induce apoptosis in HCT116 cells was highlighted in studies assessing cell viability and morphological changes post-treatment.

Q & A

Q. How can researchers design derivatives with enhanced thermal stability for material science applications?

  • Methodological Answer : Introduce electron-donating substituents (e.g., methoxy) on the phenyl ring to delocalize electron density. Thermogravimetric analysis (TGA) shows derivatives with 4-methoxy groups exhibit decomposition temperatures >250°C (vs. 180°C for nitro derivatives). Pair with DSC to identify glass transition temperatures (Tg) .

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